Welcome to the BenchChem Online Store!
molecular formula C10H15BrO2 B1456902 Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-51-3

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Cat. No. B1456902
M. Wt: 247.13 g/mol
InChI Key: QPKJFWIGJBWLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139534B2

Procedure details

To a suspension of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (11.0 g, 51.8 mmol) in acetone (80 mL) was added aqueous sodium hydroxide solution (1 M, 51.8 mL, 51.8 mmol) and a solution of silver nitrate (8.8 g, 51.9 mol) in water (10 mL). The precipitate formed was collected by filtration, washed with water, acetone and diethyl ether and dried in vacuo at 115° C. for 4 h. The obtained ((4-(methoxycarbonyl)-bicyclo[2.2.2]octane-1-carbonyl)oxy)silver (15.3 g, 47.9 mmol) was suspended in hexane (125 mL), followed by addition of bromine (7.7 g, 48.1 mmol) over 30 min at room temperature. After the addition was completed, the reaction mixture was stirred at room temperature for another 30 min. The reaction mixture was filtered to remove the solid, and the filter cake was washed with hexane (150 mL×4). The combined organic filtrates were washed with saturated aqueous sodium bicarbonate solution (150 mL×2) and brine (200 mL), then dried over magnesium sulfate. Concentration under reduced pressure gave the crude product, which was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether) to afford the title compound (4.2 g, 0.17 mol, 33% yield over two steps). 1H NMR (400 MHz, CDCl3): δ ppm 3.64 (s, 3H), 2.27-2.20 (m, 6H), 1.98-1.94 (m. 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
51.8 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five
Quantity
8.8 g
Type
catalyst
Reaction Step Six
Name
((4-(methoxycarbonyl)-bicyclo[2.2.2]octane-1-carbonyl)oxy)silver
Quantity
15.3 g
Type
catalyst
Reaction Step Seven
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]12[CH2:12][CH2:11][C:8](C(O)=O)([CH2:9][CH2:10]1)[CH2:7][CH2:6]2)=[O:4].[OH-].[Na+].[Br:18]Br>CC(C)=O.O.CCCCCC.[N+]([O-])([O-])=O.[Ag+].COC(C12CCC(C(O[Ag])=O)(CC1)CC2)=O>[Br:18][C:8]12[CH2:11][CH2:12][C:5]([C:3]([O:2][CH3:1])=[O:4])([CH2:10][CH2:9]1)[CH2:6][CH2:7]2 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC(=O)C12CCC(CC1)(CC2)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
51.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
8.8 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Seven
Name
((4-(methoxycarbonyl)-bicyclo[2.2.2]octane-1-carbonyl)oxy)silver
Quantity
15.3 g
Type
catalyst
Smiles
COC(=O)C12CCC(CC1)(CC2)C(=O)O[Ag]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water, acetone and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 115° C. for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
WASH
Type
WASH
Details
the filter cake was washed with hexane (150 mL×4)
WASH
Type
WASH
Details
The combined organic filtrates were washed with saturated aqueous sodium bicarbonate solution (150 mL×2) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC12CCC(CC1)(CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 353.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.